(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a unique structure with a furan ring and a perfluorophenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one typically involves a multi-step process One common method includes the formation of the benzofuran core through a cyclization reactionThe perfluorophenylmethoxy group is then attached using nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Advanced techniques such as continuous flow synthesis can also be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and developing new therapeutic agents.
Medicine: Its potential anti-tumor and antibacterial properties are of interest for drug development and disease treatment.
Mechanism of Action
The mechanism of action of (Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting or activating their functions. This can lead to changes in cellular processes, such as apoptosis (programmed cell death) in cancer cells or the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its biological activities.
Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.
Fluorobenzene: Contains a fluorine atom, similar to the perfluorophenyl group in the target compound.
Uniqueness
(Z)-2-(furan-2-ylmethylene)-6-((perfluorophenyl)methoxy)benzofuran-3(2H)-one is unique due to its combination of a furan ring, a benzofuran core, and a perfluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9F5O4/c21-15-12(16(22)18(24)19(25)17(15)23)8-28-10-3-4-11-13(6-10)29-14(20(11)26)7-9-2-1-5-27-9/h1-7H,8H2/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNJHAZQIYKGQE-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9F5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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